Mechanism of action of N-Desmethyl Pirenzepine at M1 receptors
Mechanism of action of N-Desmethyl Pirenzepine at M1 receptors
Topic: Mechanism of Action of N-Desmethyl Pirenzepine (LS-75) at M1 Receptors Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
From M1 Antagonism to PARP1 Inhibition: A Dual-Target Technical Analysis
Executive Summary
N-Desmethyl Pirenzepine (NDP), designated in research as LS-75 , represents a pharmacologically distinct metabolite of the classic antimuscarinic pirenzepine. While pirenzepine is historically categorized as a hydrophilic, peripherally acting M1-selective antagonist (used in peptic ulcer disease and myopia control), LS-75 exhibits a dual-mechanism profile that distinguishes it from its parent compound.
This guide analyzes the two critical axes of LS-75 activity:
-
High-Affinity M1 Muscarinic Antagonism: Retention of the nanomolar affinity for the M1 orthosteric site, blocking Gq/11-mediated signaling.
-
PARP1 Inhibition & CNS Permeability: Unlike pirenzepine, LS-75 exhibits improved blood-brain barrier (BBB) permeability and acts as a moderate inhibitor of Poly (ADP-ribose) polymerase-1 (PARP1), conferring neuroprotective properties in models of excitotoxicity and cisplatin-induced ototoxicity.
Molecular Pharmacology: The M1 Receptor Axis
Binding Kinetics and Selectivity
LS-75 retains the tricyclic benzodiazepine core of pirenzepine but lacks the methyl group on the distal piperazine nitrogen. This structural modification preserves the pharmacophore required for high-affinity binding to the orthosteric site of the M1 muscarinic acetylcholine receptor (mAChR).
-
Affinity (
): LS-75 exhibits a of approximately 18 nM at the M1 receptor, comparable to pirenzepine ( ~10–20 nM). -
Selectivity: It maintains selectivity for M1 (neural/glandular) and M4 subtypes over M2 (cardiac) and M3 (smooth muscle) receptors. The exposed secondary amine in LS-75 also makes it a frequent scaffold for the synthesis of "dualsteric" ligands, where it is linked to allosteric modulators to probe receptor dynamics.
Signal Transduction Blockade
The primary pharmacological effect of LS-75 at the M1 receptor is the competitive antagonism of acetylcholine (ACh). Under physiological conditions, M1 activation couples to G
Downstream Consequences of Blockade:
-
Inhibition of PLC
: Prevention of Phospholipase C activation. -
Reduction in IP
/DAG: Decreased hydrolysis of PIP into Inositol Trisphosphate (IP ) and Diacylglycerol (DAG). -
Calcium Stabilization: Prevention of IP
-mediated Ca release from the endoplasmic reticulum, dampening neuronal excitability and glandular secretion.
Visualization: M1 Signaling Blockade
Figure 1: Mechanism of competitive antagonism by LS-75 at the M1 receptor, preventing the Gq-PLC-IP3 signaling cascade.
Non-Receptor Pharmacology: The PARP1 Axis
While M1 antagonism defines its cholinergic profile, LS-75 has emerged as a relevant compound in neuroprotection research due to its activity at Poly (ADP-ribose) Polymerase-1 (PARP1) .
Mechanism of PARP1 Inhibition
PARP1 is a nuclear enzyme involved in DNA repair.[1] However, excessive activation of PARP1 (e.g., during excitotoxicity or cisplatin treatment) depletes cellular NAD+ and ATP, leading to a specific form of cell death known as parthanatos .
-
Activity: LS-75 acts as a moderate PARP1 inhibitor (
). -
Therapeutic Relevance: Unlike pirenzepine, which has poor CNS penetration, LS-75 crosses the blood-brain and blood-labyrinth barriers. This allows it to reach nuclear targets in the cochlea (preventing cisplatin ototoxicity) and potentially the CNS.
-
Causality: By inhibiting PARP1, LS-75 prevents the formation of Poly(ADP-ribose) (PAR) polymers, thereby blocking the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.
Visualization: Neuroprotective Pathway
Figure 2: LS-75 interrupts the parthanatos cell death pathway by inhibiting PARP1, preserving cellular energy (NAD+/ATP).
Comparative Data Profile
The following table contrasts the parent compound with the metabolite, highlighting why LS-75 is preferred for specific neuroprotective applications.
| Feature | Pirenzepine (Parent) | N-Desmethyl Pirenzepine (LS-75) |
| M1 Receptor Affinity ( | ~10 – 20 nM | ~18 nM |
| Selectivity | M1 > M4 >> M2/M3 | M1 > M4 >> M2/M3 |
| PARP1 Inhibition ( | Weak / Inactive | Moderate (~18 |
| Blood-Brain Barrier | Poor (Hydrophilic) | Permeable |
| Primary Indication | Peptic Ulcer, Myopia (Scleral) | Research (Ototoxicity, Neuroprotection) |
| Chemical Utility | Therapeutic Agent | Therapeutic + Scaffold for Dualsteric Ligands |
Experimental Protocols
To validate the mechanism of LS-75, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding (M1 Affinity)
Objective: Determine the
-
Membrane Preparation: Transfect CHO-K1 cells with human M1 cDNA. Harvest and homogenize in ice-cold HEPES buffer.
-
Equilibrium Binding: Incubate membranes (20-50
protein) with 0.2 nM -N-Methylscopolamine ( -NMS) and varying concentrations of LS-75 ( to M). -
Incubation: 60 minutes at 25°C (equilibrium).
-
Termination: Rapid filtration through GF/B filters using a cell harvester; wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Validation: Non-specific binding is defined by 1
Atropine. is converted to using the Cheng-Prusoff equation.-
Expected Result: Sigmoidal displacement curve with
nM.
-
Protocol B: PARP1 Inhibition Assay (Neuroprotection)
Objective: Quantify the efficacy of LS-75 in preventing PARylation.
-
Assay Setup: Use a colorimetric PARP1 assay kit (histone-coated 96-well plate).
-
Reaction Mix: Add recombinant PARP1 enzyme, biotinylated NAD+, and activated DNA.
-
Treatment: Add LS-75 at graded concentrations (1
– 100 ). Include 3-Aminobenzamide (3-AB) as a positive control inhibitor. -
Detection: Incubate for 60 mins. Add Streptavidin-HRP followed by TMB substrate.
-
Quantification: Measure absorbance at 450 nm.
-
Causality Check: Lower absorbance indicates reduced incorporation of biotin-NAD+ into histone proteins, confirming direct enzyme inhibition.
References
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Schrattenholz, A., & Soskic, V. (2006). Muscarinic antagonists with PARP and SIR modulating activity as agents for inflammatory diseases. Patent US8039464B2 .[2] Link
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Riss, T., et al. (2009). Poly (ADP-Ribose) Polymerase-1 (PARP1) Deficiency and Pharmacological Inhibition by Pirenzepine Protects From Cisplatin-Induced Ototoxicity. Journal of Neurochemistry . Link
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Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews , 50(2), 279-290. Link
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Antony, P., et al. (2007). Dualsteric ligands: a novel pharmacological concept for muscarinic M2 receptors. FASEB Journal . (Describes use of N-desmethyl pirenzepine as a scaffold). Link
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Reitstetter, R., et al. (2017). Molecular Imaging of PARP. Journal of Nuclear Medicine , 58(7), 1025-1030. (Discusses 18F-FE-LS-75 tracer). Link
